N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]pyridine-2-carboxamide
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Overview
Description
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]pyridine-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]pyridine-2-carboxamide typically involves multiple steps, including the formation of the indole moiety, the piperidine ring, and the pyridine carboxamide group. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The piperidine ring can be introduced through a nucleophilic substitution reaction, and the pyridine carboxamide group can be formed via an amide coupling reaction using appropriate reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions include oxindole derivatives, alcohol derivatives, and various substituted piperidine derivatives .
Scientific Research Applications
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]pyridine-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with viral proteins, inhibiting viral replication .
Comparison with Similar Compounds
Similar Compounds
- N-(1-methyl-1H-indol-3-yl)methyl-2-(1H-pyrazol-1-yl)acetamide
- N-(1H-indol-3-ylmethyl)-2-(1H-pyrrol-1-yl)acetamide
- N-(1H-indol-3-ylmethyl)-2-(1H-triazol-1-yl)acetamide
Uniqueness
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]pyridine-2-carboxamide stands out due to its unique combination of an indole moiety, a piperidine ring, and a pyridine carboxamide group. This structural diversity allows it to interact with a wide range of biological targets, making it a versatile compound for various scientific applications .
Properties
Molecular Formula |
C20H20N4O2 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C20H20N4O2/c25-19(17-7-3-4-10-21-17)22-15-8-11-24(12-9-15)20(26)18-13-14-5-1-2-6-16(14)23-18/h1-7,10,13,15,23H,8-9,11-12H2,(H,22,25) |
InChI Key |
YXQMHLKYIPJKBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=N2)C(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
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